N-(2,3-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a dichlorophenyl group, a pyrrole ring, and a triazole ring, making it a unique molecule with significant potential in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl halides are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, or anticancer agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,3-dichlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-(2,3-dichlorophenyl)-2-{[5-ethyl-4-(1H-imidazol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(2,3-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15Cl2N5OS |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15Cl2N5OS/c1-2-13-20-21-16(23(13)22-8-3-4-9-22)25-10-14(24)19-12-7-5-6-11(17)15(12)18/h3-9H,2,10H2,1H3,(H,19,24) |
InChI Key |
URLJGGXVYSSMRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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